6-Methoxy-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family, characterized by its unique molecular structure and diverse applications in scientific research and agrochemistry. This compound is notable for its potential biological activities, including herbicidal and fungicidal properties.
6-Methoxy-1,2,4-triazin-3-amine is classified as a triazine derivative. Triazines are a class of compounds containing a six-membered ring with three nitrogen atoms. This specific compound is recognized for its biological activity, making it of interest in medicinal chemistry and agrochemical applications.
The synthesis of 6-methoxy-1,2,4-triazin-3-amine typically involves the following steps:
The molecular formula for 6-methoxy-1,2,4-triazin-3-amine is , with a molecular weight of approximately 140.14 g/mol.
COc1nc(C)nc(N)n1
InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
The structure features a methoxy group (-OCH₃) attached to the triazine ring, contributing to its chemical properties and reactivity.
6-Methoxy-1,2,4-triazin-3-amine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are often facilitated by adjusting reaction conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 6-methoxy-1,2,4-triazin-3-amine in biological contexts typically involves:
Research has indicated that similar triazine compounds exhibit herbicidal activity by disrupting metabolic processes in plants or fungi .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
6-Methoxy-1,2,4-triazin-3-amine has several applications:
This compound exemplifies the versatility of triazine derivatives in both industrial and research applications, highlighting their significance in modern chemistry.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5